Potency vs Racemic Formoterol at the Beta-2 Adrenoceptor
Arformoterol maleate, the isolated (R,R)-enantiomer of formoterol, possesses two-fold greater potency as a beta-2 adrenoceptor agonist compared to racemic formoterol, which is a 50:50 mixture of the active (R,R)- and essentially inactive (S,S)-enantiomers [1]. This stereochemical advantage is quantified by the (S,S)-enantiomer being approximately 1,000-fold less potent as a beta-2 agonist than the (R,R)-enantiomer [2].
| Evidence Dimension | Potency at the beta-2 adrenoceptor |
|---|---|
| Target Compound Data | (R,R)-enantiomer (arformoterol): Potency = 2x baseline |
| Comparator Or Baseline | Racemic formoterol: Potency = 1x baseline (50% (R,R), 50% (S,S)-enantiomer, which is 1,000-fold less potent) |
| Quantified Difference | 2-fold greater potency for arformoterol compared to racemic formoterol. |
| Conditions | In vitro functional assay; comparison based on stereochemical composition and intrinsic activity. |
Why This Matters
This establishes the fundamental pharmacological advantage of the single-isomer product, ensuring the delivered dose contains only the active bronchodilator without the inactive enantiomer.
- [1] Arformoterol Tartrate Inhalation Solution Prescribing Information (Section 12.1: Mechanism of Action). Aucta Pharmaceuticals, Inc. / DailyMed. Updated: 2023. View Source
- [2] Arformoterol Tartrate Inhalation Solution Prescribing Information (Section 12.1: Mechanism of Action). Aucta Pharmaceuticals, Inc. / DailyMed. Updated: 2023. View Source
